Pyridinophane cryptand
Overview
Description
Pyridinophane cryptands are a class of macrocyclic compounds that incorporate pyridine units within their structure. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in fields such as bioinorganic chemistry, catalysis, and molecular recognition . The unique structural features of pyridinophane cryptands, including their conformational rigidity and decreased basicity compared to other macrocycles, contribute to their distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinophane cryptands typically involves the cyclization of pyridine-containing precursors with appropriate bridging units. One common method is the reaction of oxaalkylenediamines with diiodide derivatives of oligoethylene glycol . This process allows the formation of cryptands with specific bridging units, such as propylene or ethylene, in one step. Another method involves the reaction of ditosylate derivatives of oligoethylene glycols with oligoethyleneoxydiamines . These methods provide efficient routes to synthesize various pyridinophane cryptands with high yields.
Industrial Production Methods: While the industrial production of pyridinophane cryptands is not as widespread as other macrocyclic compounds, the methods described above can be scaled up for larger-scale synthesis. The use of readily available starting materials and one-step reactions makes these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Pyridinophane cryptands undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often influenced by the electronic properties of the pyridine units and the nature of the metal ions complexed with the cryptand .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridine derivatives .
Scientific Research Applications
Pyridinophane cryptands have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyridinophane cryptands involves their ability to form stable complexes with metal ions. The pyridine units within the cryptand structure provide coordination sites for metal ions, leading to the formation of highly stable complexes . These complexes can undergo various chemical reactions, such as redox reactions, which are influenced by the electronic properties of the pyridine units and the nature of the metal ion . The ability to tune the reactivity of these complexes by modifying the pyridine units makes pyridinophane cryptands versatile tools in chemical research .
Comparison with Similar Compounds
Cyclen (1,4,7,10-tetra-aza-cyclododecane): Cyclen is a macrocyclic compound similar to pyridinophane cryptands but lacks the pyridine units.
Pyrimidinophanes: These compounds contain pyrimidine units instead of pyridine and have different electronic properties and reactivity.
Pyridinocrowns: These are crown ethers with pyridine units and have different coordination properties compared to pyridinophane cryptands.
Uniqueness of Pyridinophane Cryptands: Pyridinophane cryptands are unique due to their ability to form highly stable complexes with metal ions, their tunable electronic properties, and their conformational rigidity. These features make them valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4,7,13,16-tetraoxa-1,10,26-triazatricyclo[8.8.7.120,24]hexacosa-20(26),21,23-triene-19,25-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c23-18-16-2-1-3-17(20-16)19(24)22-6-10-27-14-12-25-8-4-21(18)5-9-26-13-15-28-11-7-22/h1-3H,4-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQFLYNVLNUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1C(=O)C3=NC(=CC=C3)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210691 | |
Record name | Pyridinophane cryptand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61696-67-1 | |
Record name | Pyridinophane cryptand | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061696671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinophane cryptand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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